

Application Notes and Protocols for Proteinase K Digestion

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Proteinase K in the digestion of various biological samples for nucleic acid purification. Proteinase K is a broad-spectrum serine protease that is highly active and stable over a wide range of temperatures and pH levels, making it an essential tool in molecular biology.[1][2][3] Its primary function in this context is the degradation of proteins, including nucleases (DNases and RNases), which can otherwise degrade DNA and RNA during extraction procedures.[1][2][4][5]

Core Principles of Proteinase K Digestion

Proteinase K derives its name from its ability to hydrolyze keratin.[1][6] It is a robust enzyme that is active in the presence of denaturing agents such as SDS and urea, as well as chelating agents like EDTA.[3][4] The optimal temperature for Proteinase K activity is between 50-65°C, with increased temperatures aiding in the unfolding of proteins, making them more accessible to the enzyme.[1][2][4] While calcium ions contribute to the stability of Proteinase K, they are not essential for its proteolytic activity.[1][2][3]

Inactivation of Proteinase K

Following digestion, Proteinase K is typically inactivated to prevent its interference with downstream applications. The most common method for inactivation is heat treatment, typically at 95-100°C for 10-15 minutes.[1][7][8] However, it is important to note that heat inactivation may not be completely effective, and some residual enzymatic activity might remain.[1][2][7][9]



For sensitive applications, the use of protease inhibitors such as PMSF or AEBSF can ensure complete and permanent inactivation.[1][2]

Quantitative Data Summary

The following tables summarize the recommended Proteinase K digestion conditions for various sample types. These are starting points and may require optimization based on specific experimental requirements.

Table 1: Proteinase K Digestion Parameters for Various Sample Types

Sample Type	Proteinase K Concentration	Digestion Temperature (°C)	Digestion Time
Mammalian Tissues (Fresh/Frozen)	100-200 μg/mL	37-65°C	30 minutes to several hours[8]
Cultured Cells	50-100 μg/mL	37-56°C	1-3 hours
Whole Blood (Mammalian)	100-200 ng/μL of blood	56-60°C	1-2 hours[10][11]
FFPE Tissues	20 mg/mL (stock)	55-56°C	Several hours to overnight[5][12]
Bacteria	100 μg/mL	37-55°C	1-3 hours[5]

Experimental Protocols

Protocol 1: DNA Extraction from Mammalian Tissues (e.g., Mouse Tail Snips)

This protocol is designed for the efficient extraction of genomic DNA from small tissue samples.

Materials:

- Tissue sample (e.g., 0.5-1 cm mouse tail snip)
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS)



- Proteinase K solution (20 mg/mL)
- Saturated NaCl solution (6M)
- Isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

- Place the tissue sample in a 1.5 mL microcentrifuge tube.
- Add 500 μL of Lysis Buffer to the tube.
- Add 20 μL of Proteinase K solution (20 mg/mL) to a final concentration of approximately 400 μg/mL.[13]
- Incubate the sample at 50-60°C overnight in a water bath or heating block until the tissue is completely lysed.[13]
- Add 250 μL of saturated NaCl solution and shake vigorously.[13]
- Centrifuge at high speed for 10 minutes at 4°C.[13]
- Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
- Add 650 μL of isopropanol and invert the tube several times to precipitate the DNA.[13]
- Centrifuge at maximum speed for 10 minutes at room temperature to pellet the DNA.[13]
- Discard the supernatant and wash the DNA pellet with 500 μ L of 70% ethanol.
- Centrifuge for 5 minutes at maximum speed.
- Carefully remove the ethanol and air dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the DNA pellet in 50-200 μL of TE buffer.[13]



Incubate at 50-60°C for 10 minutes to aid in resuspension.[13]

Protocol 2: DNA Extraction from Cultured Cells

This protocol is suitable for extracting genomic DNA from pelleted cultured cells.

Materials:

- Cell pellet (from 1 x 10⁴ to 5 x 10⁶ cells)
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., from a commercial kit)
- Proteinase K solution (typically 20 mg/mL)
- RNase A solution (optional)
- DNA binding buffer (from a commercial kit)
- Wash buffers (from a commercial kit)
- Elution buffer or nuclease-free water

- Start with a cell pellet containing 1 x 10⁴ to 5 x 10⁶ cells.
- Resuspend the cell pellet in 100 μL of cold PBS.[14]
- Add 1 μ L of Proteinase K and optionally, 3 μ L of RNase A to the resuspended cells and vortex briefly.[14]
- Add 100 μL of Cell Lysis Buffer and vortex immediately and thoroughly.[14]
- Incubate at 56°C for 5-10 minutes with agitation.[14]
- Proceed with the DNA binding and elution steps according to the manufacturer's protocol of the DNA purification kit being used. This typically involves adding a binding buffer,



transferring the lysate to a spin column, washing with wash buffers, and eluting the purified DNA.

Protocol 3: DNA Extraction from Whole Blood

This protocol is for the extraction of genomic DNA from mammalian whole blood.

Materials:

- Whole blood sample (2 mL)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Proteinase K solution (20 mg/mL)
- DNA Extraction Buffer
- Isopropanol
- 70% Ethanol

- Take 2 mL of the blood sample and add 10-20 μL of TE buffer.[10][11]
- Centrifuge the sample at 2500 rpm for 20 minutes.[10]
- Discard the supernatant and add 10-15 μL of TE buffer to the pellet and mix gently.[10][11]
- Centrifuge the sample at 2500 rpm for 15 minutes.[10][11]
- Discard the supernatant and add 20 μ L of Proteinase K solution and 2 mL of DNA extraction buffer.[11]
- Incubate the sample at 56-60°C for 1 to 2 hours, or until the pellet is completely dissolved.
 [10][11]
- Add 1-2 mL of chilled isopropanol and a pinch of NaCl to precipitate the DNA. Invert the tube gently to mix.[10]



- Centrifuge at 8000-10,000 rpm to pellet the DNA.[10]
- Wash the DNA pellet with 70% ethanol and air dry.
- · Resuspend the DNA in a suitable buffer.

Protocol 4: DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is optimized for the challenging task of extracting DNA from FFPE tissues.

Materials:

- FFPE tissue sections (1-4 sections, ≤20 μm thick)
- Deparaffinization solution (e.g., xylene or a non-toxic equivalent)
- Ethanol (100% and 70%)
- Lysis Buffer (optimized for FFPE, often containing a chaotropic salt)
- Proteinase K solution (20 mg/mL)
- Buffer for reversing crosslinks (if not included in lysis buffer)
- DNA purification columns and buffers (from a commercial FFPE DNA extraction kit)

- Deparaffinization:
 - Place the FFPE sections into a microcentrifuge tube.
 - Add 1 mL of xylene (or a safer deparaffinization solution) and vortex. Incubate for 5-10 minutes at room temperature.[8][15]
 - Centrifuge at full speed for 2 minutes and carefully remove the supernatant.[15]
 - Repeat the xylene wash.



· Rehydration:

- Add 1 mL of 100% ethanol to the pellet and vortex. Centrifuge and remove the supernatant.[8][15]
- Repeat the wash with 70% ethanol.[8][15]
- Air dry the pellet for 10-15 minutes to remove residual ethanol.[15]
- · Digestion:
 - Add 180 μL of the appropriate lysis buffer from an FFPE DNA extraction kit.
 - Add 20 μL of Proteinase K (20 mg/mL stock).
 - Vortex to mix and incubate at 56°C for 1-3 hours or overnight, until the tissue is completely lysed.[15] Some protocols suggest a second addition of Proteinase K for extended digestion.[15]
- · Reversal of Crosslinks:
 - Incubate the lysate at 90°C for 1 hour to reverse the formalin crosslinks.[15]
- DNA Purification:
 - Proceed with the DNA binding, washing, and elution steps as per the instructions of the commercial FFPE DNA extraction kit.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for DNA extraction using Proteinase K.



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Caption: General workflow for DNA extraction using Proteinase K.



This diagram outlines the key steps, starting from the biological sample and ending with purified DNA ready for downstream applications.

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